molecular formula C7H7BFNO3 B2462200 3-Aminocarbonyl-2-fluorophenylboronic acid CAS No. 1451392-76-9

3-Aminocarbonyl-2-fluorophenylboronic acid

Cat. No.: B2462200
CAS No.: 1451392-76-9
M. Wt: 182.95
InChI Key: RBTYOTCFMGEGAV-UHFFFAOYSA-N
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Description

“3-Aminocarbonyl-2-fluorophenylboronic acid” is a compound that falls under the category of boronic acids . Boronic acids are known for their wide applications in organic synthesis and drug design .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized through various methods. One common method is the electrophilic trapping of an organometallic reagent with a boric ester . Another approach involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BFNO3 . This compound has a molecular weight of 182.945 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their reactivity in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They also participate in Rhodium and Palladium-catalyzed substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3 and a boiling point of 354.3±52.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) highlighted the use of similar boronic acids in the synthesis of aryl bromides and chlorides, demonstrating the versatility of these compounds in chemical transformations (Szumigala et al., 2004).

  • Photonic Crystal Glucose-Sensing Material : Alexeev et al. (2004) utilized derivatives like 4-amino-3-fluorophenylboronic acid in developing photonic glucose-sensing materials, suitable for noninvasive glucose monitoring in tear fluid (Alexeev et al., 2004).

  • Emission Turn-On of Saccharide Sensors : Chapin et al. (2017) researched ortho-aminomethylphenylboronic acid-based receptors, which are used as molecular sensors for saccharides, highlighting the crucial role these compounds play in sensing technologies (Chapin et al., 2017).

Spectroscopic Studies and Sensor Development

  • Spectroscopic Studies of Phenylboronic Acids : Piergies et al. (2013) conducted extensive spectroscopic studies on compounds like 2-fluorophenylboronic acid, crucial for understanding their adsorption mechanisms and potential applications in sensing technologies (Piergies et al., 2013).

  • Mechanisms of Boronate Ester Formation : Sun et al. (2019) discussed the mechanisms behind boronate ester formation in ortho-aminomethylphenylboronic acids, which are integral to carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

  • Bacteria Detection Sensor : Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection, showcasing the potential of these compounds in medical diagnostics (Wannapob et al., 2010).

Synthesis and Drug Development

  • Preparation of Amino-3-arylindoles : Ding et al. (2017) utilized arylboronic acids like 3-fluoro-2-formylphenylboronic acid in synthesizing amino-3-arylindoles, illustrating the role of these compounds in medicinal chemistry (Ding et al., 2017).

  • Synthesis of α-Aminoboronates : Reyes et al. (2019) researched the synthesis of α-aminoboronates, highlighting the importance of boronic acids in the efficient synthesis of compounds with biomedical applications (Reyes et al., 2019).

Nanotechnology and Materials Science

  • Synthesis of SiO2/Poly(3-aminophenylboronic acid) Composites : Zhang et al. (2007) synthesized composites using 3-aminophenylboronic acid, demonstrating its applications in the field of nanotechnology and materials science (Zhang et al., 2007).

Safety and Hazards

While specific safety data for “3-Aminocarbonyl-2-fluorophenylboronic acid” is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Boronic acids, including “3-Aminocarbonyl-2-fluorophenylboronic acid”, continue to be a subject of research due to their wide applications in organic synthesis and drug design . Future research may focus on developing new synthesis methods and exploring their potential applications in various fields .

Properties

IUPAC Name

(3-carbamoyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYOTCFMGEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-76-9
Record name (3-carbamoyl-2-fluorophenyl)boronic acid
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